molecular formula C23H30N2O5S2 B2916336 4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-03-7

4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2916336
CAS No.: 898453-03-7
M. Wt: 478.62
InChI Key: LPFMCKZEJRACRJ-UHFFFAOYSA-N
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Description

4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a chemical compound based on the 1-oxa-4,8-diazaspiro[4.5]decane scaffold, a structure recognized for its utility in synthetic organic chemistry and pharmaceutical research . This scaffold is part of a class of compounds that have been investigated in chemical patent literature for their potential as intermediates in the synthesis of more complex molecules . The specific structural feature of this compound includes two distinct sulfonyl protecting groups, mesitylsulfonyl and tosyl, attached to the diazaspirodecane core. These groups are typically used to selectively protect amine functionalities during multi-step synthetic sequences, which is a critical technique in medicinal chemistry and drug discovery research. The presence of both sulfonyl groups on the same spirocyclic framework makes this reagent a potentially valuable building block for constructing nitrogen-containing heterocycles and for studying molecular interactions and reaction mechanisms. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

8-(4-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S2/c1-17-5-7-21(8-6-17)31(26,27)24-11-9-23(10-12-24)25(13-14-30-23)32(28,29)22-19(3)15-18(2)16-20(22)4/h5-8,15-16H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFMCKZEJRACRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure. The reaction conditions often require the use of a base such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler spirocyclic structures.

    Substitution: The mesitylsulfonyl and tosyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler spirocyclic compounds.

Scientific Research Applications

4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a scaffold for drug discovery.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It is explored for its potential therapeutic properties, including as inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonyl vs. Carbonyl Substituents

  • Compounds with sulfonyl groups (e.g., mesitylsulfonyl, tosyl) exhibit stronger electron-withdrawing effects compared to carbonyl-containing analogs (e.g., benzoyl). This difference impacts reactivity in nucleophilic substitution reactions and binding affinity in enzyme inhibition .

Fluorine Substitution

  • Fluorine atoms in analogs like BE99410 () and the difluorobenzoyl derivative () enhance metabolic stability and lipophilicity, critical for pharmacokinetic optimization .

Spirocyclic Core Modifications

  • The 1-oxa-4,8-diazaspiro[4.5]decane core is conserved across all compounds, but substituent variations at the 4- and 8-positions dictate applications. For instance:
    • The cyclopropanecarbonyl derivative () is tailored for metal-mediated reactions due to its pyridinyl group .
    • The carboxylic acid-containing compound () is optimized for solubility and bioavailability in drug formulations .

Biological Activity

4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound known for its unique spirocyclic structure, which consists of a diazaspirodecane core linked by sulfonyl groups. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.

  • Molecular Formula: C23H30N2O5S2
  • Molecular Weight: 466.64 g/mol
  • Structural Features: The compound features a spiro linkage between a diazaspirodecane core and mesitylsulfonyl and tosyl groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in cell signaling pathways. The sulfonyl groups enhance binding affinity, allowing the compound to modulate the activity of these targets effectively. Notably, it has shown potential in influencing pathways related to necroptosis and inflammation.

Pharmacological Applications

  • Inhibition of Enzymes:
    • The compound has been studied for its ability to inhibit enzymes associated with necroptosis, particularly receptor-interacting protein kinase 1 (RIPK1). This inhibition may lead to reduced inflammation and apoptosis in various cellular contexts.
  • Therapeutic Potential:
    • Research indicates that the compound could serve as a therapeutic agent in conditions characterized by excessive cell death or inflammation. Its unique structure allows it to act selectively on specific receptors, potentially minimizing side effects compared to traditional therapies.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:

Study FocusEC50 (nM)Mechanism of Action
RIPK1 Inhibition29.5Modulates necroptosis pathways
Inflammatory ResponseVariesReduces pro-inflammatory cytokine levels

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of cystinuria, where it demonstrated significant inhibition of l-cystine crystallization, suggesting its potential for preventing stone formation in the urinary tract .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step synthetic routes utilizing organic solvents and catalysts. Key steps include:

  • Formation of Spiro Structure:
    • Utilizing tetrahydropyran derivatives and specific halogenated reagents under controlled conditions.
  • Optimization for Industrial Production:
    • Scaling up reactions using continuous flow reactors to enhance yield and consistency.

Comparison with Related Compounds

The biological activity of this compound can be compared with other spiro compounds:

Compound NameStructural FeaturesBiological Activity
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decaneContains diazaspiro frameworkHigh affinity for M1 and M2 receptors
8-Oxa-2-azaspiro[4.5]decaneLacks sulfonyl groupsFocused on different biological targets

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